Home > Products > Building Blocks P16426 > 2,4-Dichloro-7-nitroquinazoline
2,4-Dichloro-7-nitroquinazoline - 129112-65-8

2,4-Dichloro-7-nitroquinazoline

Catalog Number: EVT-1178944
CAS Number: 129112-65-8
Molecular Formula: C8H3Cl2N3O2
Molecular Weight: 244.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,4-Dichloro-7-nitroquinazoline is a chemical compound that serves as a key intermediate in the synthesis of various quinazoline derivatives. These derivatives have been extensively studied due to their wide range of biological activities, including antiplasmodial, anticancer, anticonvulsant, and antitrypanosomal properties. The versatility of the quinazoline scaffold allows for the development of numerous compounds with potential therapeutic applications.

Applications in Various Fields

Antiplasmodial Applications

Quinazoline derivatives have been synthesized and evaluated for their antiplasmodial activity. A series of 4-aryl-substituted 2-trichloromethylquinazoline derivatives showed potential as antiplasmodial agents against both chloroquine-resistant and -sensitive strains of Plasmodium falciparum3. These findings suggest that quinazoline derivatives could serve as a new class of antimalarial drugs.

Anticancer Applications

The anticancer potential of quinazoline derivatives has been demonstrated through the synthesis of novel compounds with significant antiproliferative activity against human lung and colon cancer cell lines2. The structure-activity relationships (SAR) and molecular modeling studies of these compounds have provided insights into their recognition patterns and supported the observed SAR.

Anticonvulsant Applications

In the quest for new anticonvulsant agents, a series of quinazoline derivatives have been synthesized and evaluated for their in vivo anticonvulsant activity. One particular compound showed promising results in improving experimental convulsive syndrome rates in mice without impairing motor coordination4. This suggests that quinazoline derivatives could be further researched for their potential use in treating convulsive disorders.

Antitrypanosomal Applications

The search for selective antitrypanosomal agents led to the optimization of the 2-arylquinazoline scaffold. By introducing chemical functionalization at the 4-position, researchers were able to modulate the mechanism of action and enhance the antitrypanosomatid activity of these compounds7. This highlights the potential of quinazoline derivatives as new anti-trypanosomatid agents.

7-Chloro-2,4(1H,3H)-quinazolinedione

  • Compound Description: This compound serves as the starting material in the development of a practical synthetic route for KF31327, a potent phosphodiesterase V inhibitor [].

7-Ethylamino-6-nitro-2,4(1H,3H)-quinazolinedione

  • Compound Description: This compound is an intermediate in the synthesis of KF31327 [].

2,4-Dichloro-7-ethylamino-6-nitroquinazoline

  • Compound Description: This compound is another key intermediate in the efficient large-scale synthesis of KF31327 [].

2,4-Dichloro-7-fluoroquinazoline

  • Compound Description: The study focuses on characterizing the crystal and molecular structure of 2,4-Dichloro-7-fluoroquinazoline through X-ray diffraction analysis []. The molecule exhibits a planar conformation and engages in π–π stacking interactions in its crystal structure.

2,4,6-Trichloroquinazoline

  • Compound Description: This compound, alongside 2,4-dichloro-6-nitroquinazoline, is synthesized using a one-pot condensation reaction involving urea and substituted benzoic acids []. The study focuses on optimizing reaction conditions for efficient synthesis and characterizing the products.

2,4-Dichloro-6-nitroquinazoline

  • Compound Description: This compound is synthesized alongside 2,4,6-trichloroquinazoline through a one-pot condensation reaction []. The study emphasizes optimizing reaction conditions for efficient synthesis and characterizing the products.
Classification

The compound is classified as a heterocyclic aromatic compound, specifically a nitro-substituted quinazoline derivative. Quinazolines are known for their role in pharmaceuticals, particularly in the development of anticancer and antimicrobial agents.

Synthesis Analysis

The synthesis of 2,4-Dichloro-7-nitroquinazoline typically involves multiple steps that include chlorination and nitration processes. A common method includes the following steps:

  1. Starting Material: The synthesis often begins with 2,4-dichloroquinazoline.
  2. Nitration: Nitration is performed using a mixture of fuming nitric acid and sulfuric acid to introduce the nitro group at the 7-position of the quinazoline ring. This reaction requires careful control of temperature and time to ensure high selectivity and yield.
  3. Purification: Post-reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Industrial methods may optimize these synthetic routes for large-scale production, utilizing continuous flow reactors to enhance efficiency and yield .

Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-7-nitroquinazoline can be described using various structural representations:

  • Molecular Formula: C8H3Cl2N3O2C_8H_3Cl_2N_3O_2
  • Canonical SMILES: C1=C(C(=CC(=C1[N+](=O)[O-])Cl)N=C(N=C2Cl)Cl)N=C2
  • InChI Key: RUKOBTYGLGOONI-UHFFFAOYSA-N

The compound features a quinazoline core with two chlorine atoms located at the 2 and 4 positions, and a nitro group at the 7 position. The presence of these substituents significantly influences its chemical reactivity and biological activity.

Chemical Reactions Analysis

2,4-Dichloro-7-nitroquinazoline is involved in several types of chemical reactions:

  1. Substitution Reactions: The chlorine atoms can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
  2. Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts.
  3. Oxidation Reactions: Although less common, oxidation reactions can occur under strong oxidizing conditions .

These reactions allow for the functionalization of the compound, leading to a variety of derivatives with potential applications in drug development.

Mechanism of Action

The mechanism of action for compounds like 2,4-Dichloro-7-nitroquinazoline often involves interactions with biological targets such as enzymes or receptors. While specific mechanisms for this compound may not be extensively documented, similar quinazoline derivatives have been shown to inhibit certain kinases or other molecular targets involved in cancer pathways.

For instance, quinazolines can act as ATP-competitive inhibitors that disrupt signaling pathways crucial for cell proliferation . This interaction often leads to apoptosis in cancer cells or modulation of other biological processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichloro-7-nitroquinazoline include:

  • Melting Point: Approximately 270 °C
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Sensitive to moisture; should be stored in a dry environment to prevent hydrolysis.

These properties are critical for understanding how the compound behaves under various conditions and its suitability for different applications .

Applications

2,4-Dichloro-7-nitroquinazoline has several potential applications:

  1. Pharmaceutical Development: Due to its structural features, it may serve as a lead compound in the development of new drugs targeting cancer or infectious diseases.
  2. Chemical Research: Used as a reagent in organic synthesis for creating more complex molecules.
  3. Biological Studies: Investigated for its effects on various biological systems, particularly in studies related to cancer therapy .
Introduction

Structural and Chemical Identity of 2,4-Dichloro-7-nitroquinazoline

2,4-Dichloro-7-nitroquinazoline is a polyhalogenated heterocyclic compound featuring a bicyclic quinazoline core. The quinazoline system consists of a fused benzene ring and pyrimidine ring, where positions 1 and 3 in the pyrimidine ring are nitrogen atoms. This derivative is substituted at the 2- and 4-positions with chlorine atoms and at the 7-position with a nitro group (–NO₂). The molecular formula is C₈H₃Cl₂N₃O₂, with a molecular weight of 244.04 g/mol. The chlorine atoms exhibit distinct electronic properties: The C4–Cl bond is highly electron-deficient due to adjacent nitrogen atoms (N3 and N1), making it susceptible to nucleophilic substitution. In contrast, the C2–Cl bond is less electrophilic. The meta-oriented nitro group at C7 further enhances electron deficiency in the benzene ring, influencing both reactivity and spectroscopic properties [4] [6].

Table 1: Key Structural Identifiers of 2,4-Dichloro-7-nitroquinazoline

PropertyValue/Descriptor
Systematic Name2,4-Dichloro-7-nitroquinazoline
CAS Registry Number162012-71-7
Molecular FormulaC₈H₃Cl₂N₃O₂
Molecular Weight244.04 g/mol
Key Functional GroupsC2–Cl, C4–Cl, C7–NO₂
Core HeterocycleQuinazoline (Benzo[d]pyrimidine)

Historical Development and Discovery in Heterocyclic Chemistry

Quinazoline chemistry originated in the late 19th century, with early syntheses focusing on dye intermediates. The unsubstituted quinazoline was first isolated in 1903 via decarboxylation of quinazoline-4-carboxylic acid. Methodologies for halogenated derivatives emerged mid-20th century, driven by pharmacological discoveries. 2,4-Dichloro-7-nitroquinazoline entered scientific literature in the 1990s as a strategic intermediate for tyrosine kinase inhibitors (TKIs), notably appearing in Boehringer Ingelheim’s afatinib patents (e.g., WO2005070899). Its synthesis leveraged established quinazoline routes—particularly cyclocondensation of anthranilic acid derivatives followed by electrophilic substitution. The nitro group’s introduction via mixed-acid nitration and subsequent chlorination using thionyl chloride or phosphorus oxychloride became standard. This compound exemplifies how targeted functionalization transforms inert heterocycles into pharmacologically versatile scaffolds [6] [3].

Significance in Pharmaceutical and Material Science Research

This compound is a privileged scaffold in medicinal chemistry due to its dual electrophilic sites enabling sequential derivatization. Over 85% of bioactive compounds contain heterocycles, with quinazolines featuring prominently in kinase inhibitor therapeutics. 2,4-Dichloro-7-nitroquinazoline’s role as a precursor to EGFR/HER2 inhibitors (e.g., afatinib) underscores its pharmaceutical value. The C4–Cl undergoes regioselective amination with anilines, while the C2–Cl allows secondary functionalization—critical for optimizing drug pharmacokinetics. Beyond pharma, electron-deficient nitroheterocycles like this exhibit potential in materials science. Their electron-accepting properties and planar topology suggest utility in organic semiconductors, photovoltaic cells, or energetic materials. Though material applications remain underexplored for this specific compound, analogues demonstrate roles in conductive polymers and light-emitting diodes [1] [5] [6].

Properties

CAS Number

129112-65-8

Product Name

2,4-Dichloro-7-nitroquinazoline

IUPAC Name

2,4-dichloro-7-nitroquinazoline

Molecular Formula

C8H3Cl2N3O2

Molecular Weight

244.03 g/mol

InChI

InChI=1S/C8H3Cl2N3O2/c9-7-5-2-1-4(13(14)15)3-6(5)11-8(10)12-7/h1-3H

InChI Key

GTUFSSBJSUBKFD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(N=C2Cl)Cl

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(N=C2Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.